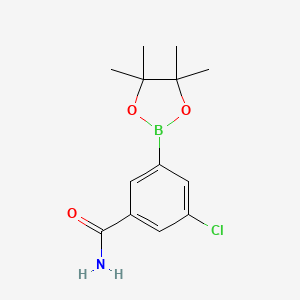

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing aromatic compound with a benzamide backbone. The chlorine atom at the 3-position and the pinacol-protected boronate group at the 5-position make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science .

Properties

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLLSDLLGCEOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-chloro-5-iodobenzamide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The mixture is heated to around 80-100°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The dioxaborolane moiety participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit notable antimicrobial properties. A study involving a series of chloro-substituted benzamides found that they showed comparable or superior activity against various bacterial and fungal strains when compared to standard antibiotics such as isoniazid and ciprofloxacin . The structure-activity relationship (SAR) analysis indicated that the presence of the chloro group significantly enhances biological activity.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies indicated that derivatives of similar structures possess significant inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and others . Molecular docking studies revealed promising binding interactions with key targets in cancer pathways, suggesting that this compound could be a lead in developing new anticancer agents.

Enzyme Inhibition

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s . The structure of these compounds allows them to interact effectively with the active site of AChE, demonstrating potential therapeutic applications.

Photosynthetic Inhibition

Another interesting application is in the study of photosynthetic inhibition. Compounds similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide were evaluated for their effects on photosynthetic electron transport in spinach chloroplasts. The findings indicated significant inhibition at certain concentrations , highlighting the compound's potential as a herbicide or plant growth regulator.

Material Science

Polymer Chemistry

In material science applications, the compound can serve as a building block for synthesizing functional polymers. Its boron-containing moiety is particularly valuable in creating materials with unique electronic properties or enhanced thermal stability. Research on similar dioxaborolane derivatives has shown promising results in developing advanced materials for electronics and photonics .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target/Organism | Activity Level |

|---|---|---|---|

| Antimicrobial | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan) | Various bacteria and fungi | Comparable to standards |

| Anticancer | Similar derivatives | MCF7 breast cancer cells | Significant inhibition |

| Enzyme Inhibition | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan) | Acetylcholinesterase | High potency |

| Photosynthesis Inhibition | Similar compounds | Spinach chloroplasts | Significant inhibition |

Case Studies

- Antimicrobial Evaluation : A comprehensive study involving synthesized chloro-benzamides showed that compounds with specific substituents exhibited enhanced activity against mycobacterial strains compared to traditional antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.

- Cancer Research : In another investigation focusing on anticancer properties, molecular docking studies provided insights into how these compounds interact with cancer cell receptors. The results indicated a strong correlation between structural modifications and biological activity .

- Material Development : Research into polymerization processes using boron-containing compounds has led to the creation of materials with enhanced mechanical properties and thermal stability. These advancements suggest potential industrial applications for 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide-derived polymers .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the chloro and dioxaborolane groups. The chloro group can undergo nucleophilic substitution, while the dioxaborolane moiety can engage in coupling reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

2-Chloro-N-cyclopropyl-5-(pinacolboronato)benzamide

- Structural Difference : Substitution of the amide’s hydrogen with a cyclopropyl group.

2-Amino-N,N-dimethyl-5-(pinacolboronato)benzamide

- Structural Difference: Replacement of chlorine with an amino group and addition of dimethyl substituents on the amide nitrogen.

- Impact: The amino group introduces electron-donating effects, which may lower the electrophilicity of the boronate, while the dimethyl groups enhance lipophilicity .

Heterocyclic and Aromatic System Modifications

2-Chloro-5-(pinacolboronato)-3-pyridinamine

- Structural Difference : Benzene ring replaced by pyridine, with an amine at the 3-position.

- The amine group may participate in additional hydrogen bonding, affecting solubility and biological activity .

5-(Pinacolboronato)-1,3-dihydro-2H-benzimidazol-2-one

- Structural Difference : Incorporation of a benzimidazolone heterocycle.

- The lactam group introduces additional hydrogen-bonding sites .

Functional Group Replacements

3-Chloro-5-(pinacolboronato)benzonitrile

- Structural Difference : Amide replaced by nitrile.

- Impact : The nitrile’s strong electron-withdrawing nature increases the boronate’s electrophilicity, accelerating cross-coupling reactions. However, reduced hydrogen-bonding capacity may lower solubility .

3-Nitro-N-phenyl-5-(pinacolboronato)benzamide

- Structural Difference : Chlorine replaced by nitro group.

Methyl 3-(pinacolboronato)-5-(trifluoromethyl)benzoate

Comparative Data Tables

Table 1: Structural and Electronic Properties of Key Analogs

Table 2: Physicochemical and Application Profiles

Research Findings and Trends

- Reactivity: Electron-withdrawing groups (e.g., NO₂, CN) enhance boronate electrophilicity, accelerating Suzuki couplings, but may compromise stability .

- Biological Activity : Amide-containing analogs show promise in drug discovery due to hydrogen-bonding interactions, while trifluoromethylated derivatives excel in agrochemicals .

- Crystallography : Benzamide derivatives are often preferred for X-ray studies due to their propensity to form stable crystals, facilitated by SHELX refinement .

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is characterized by the presence of a chloro substituent on the benzamide ring and a dioxaborolane moiety. The molecular formula is with a molecular weight of 263.53 g/mol. The compound's unique dioxaborolane structure contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, compounds with similar benzamide structures have shown significant activity against various fungi and bacteria. In one study, derivatives were tested against Botrytis cinerea, with some exhibiting an EC50 as low as 14.44 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human cancer cell lines to assess the compound's potential as an anticancer agent. The results indicated that certain derivatives exhibited moderate to high cytotoxic effects across different cell lines. For example, a related compound showed an EC50 value of 0.010 µM against P. falciparum, indicating potent antiparasitic activity .

The mechanism by which 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or pathways in target organisms. The presence of the dioxaborolane unit may facilitate interactions with biological macromolecules through boron-mediated coordination chemistry.

Case Study 1: Antifungal Efficacy

A study focusing on the antifungal properties of related benzamide compounds demonstrated that modifications to the dioxaborolane moiety significantly influenced antifungal activity against pathogens such as Fusarium graminearum and Marssonina mali. Compounds with specific substituents on the benzene ring showed enhanced activity compared to standard treatments like pyraclostrobin .

Case Study 2: Anticancer Potential

In vitro studies have shown that derivatives of benzamides containing dioxaborolane structures demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. One derivative was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value in the nanomolar range . This suggests a promising avenue for further development in anticancer therapies.

Data Summary

The following table summarizes key findings related to the biological activity of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.